molecular formula C17H11N3O2 B271510 2-(2-nitrophenyl)-1H-perimidine

2-(2-nitrophenyl)-1H-perimidine

Cat. No.: B271510
M. Wt: 289.29 g/mol
InChI Key: VMNNNTBDZWJFCR-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-1H-perimidine (CAS#: Not assigned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H11N3O2

Molecular Weight

289.29 g/mol

IUPAC Name

2-(2-nitrophenyl)-1H-perimidine

InChI

InChI=1S/C17H11N3O2/c21-20(22)15-10-2-1-7-12(15)17-18-13-8-3-5-11-6-4-9-14(19-17)16(11)13/h1-10H,(H,18,19)

InChI Key

VMNNNTBDZWJFCR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2)[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 2-(2-nitrophenyl)-1H-perimidine provides detailed information about the electronic environment of each proton. The aromatic protons on the perimidine and nitrophenyl rings are expected to appear in the downfield region, typically between δ 6.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring currents.

A key feature in the spectrum of aromatic 1H-perimidines is the signal for the N-H proton. For a related compound, 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine, this proton appears as a broad singlet significantly downfield at 9.39 ppm, which confirms the formation of the aromatic perimidine ring. mdpi.com A similar downfield shift is anticipated for the N-H proton of this compound.

The 1H-perimidine system can exhibit prototropic tautomerism, where the single proton on the nitrogen can dynamically associate with either of the two nitrogen atoms. This rapid exchange often results in a time-averaged spectrum, where the protons on the naphthalene (B1677914) core exhibit a symmetric pattern. The specific chemical shifts are influenced by the electron-withdrawing nature of the 2-(2-nitrophenyl) substituent. In the related 2-(2-nitrophenyl)-2,3-dihydro-1H-perimidine, the aromatic protons and two NH protons appear as a multiplet between 6.52 and 8.05 ppm. tubitak.gov.tr

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
N-H ~9.4 - 11.0 Broad Singlet Shift is dependent on solvent and concentration; downfield due to aromaticity and potential H-bonding.
Perimidine-H ~6.8 - 7.5 Multiplet Chemical shifts reflect the symmetry and electronic effects of the fused aromatic system.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The spectrum for this compound is expected to show 17 distinct signals in the absence of symmetry, corresponding to each unique carbon atom.

A critical signal for confirming the aromatic perimidine structure is the C2 carbon of the heterocyclic ring. In a similar aromatic perimidine, this carbon (involved in a C=N bond) resonates at approximately 154.14 ppm. mdpi.com The carbons of the nitrophenyl ring and the perimidine naphthalene core are expected in the aromatic region (δ 100-150 ppm). The carbon atom attached to the nitro group (C-NO₂) will be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm) Notes
C2 (Perimidine) ~154 Characteristic downfield shift for the imine carbon in the heterocyclic ring. mdpi.com
Perimidine Carbons ~105 - 144 Aromatic signals corresponding to the naphthalene core.

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are essential for unambiguous structural confirmation. Techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms. For this compound, an HSQC experiment would link each aromatic proton signal to its corresponding carbon signal, simplifying the assignment of the complex aromatic regions.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The FT-IR spectrum of this compound is characterized by several key absorption bands. For the related dihydro- form, bands are observed for N-H stretching (3358, 3232 cm⁻¹), aromatic C=C stretching (1602 cm⁻¹), and the nitro group (1519 cm⁻¹ and 1334 cm⁻¹). tubitak.gov.tr For the aromatic 1H-perimidine, the C=N imine stretch is a key diagnostic peak, appearing at a higher frequency than a standard C-N bond, typically around 1657 cm⁻¹. mdpi.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Predicted Frequency (cm⁻¹) Description
N-H Stretch 3200 - 3400 Broad absorption, characteristic of the amine in the perimidine ring.
Aromatic C-H Stretch > 3000 Sharp peaks indicating C-H bonds on the aromatic rings.
C=N Stretch (Imine) ~1655 - 1660 Crucial band confirming the aromatic perimidine ring structure. mdpi.com
Aromatic C=C Stretch 1580 - 1610 Medium to strong absorptions from the perimidine and phenyl rings.
Asymmetric NO₂ Stretch 1515 - 1550 Strong, characteristic absorption for the nitro group. tubitak.gov.tr

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a conjugated system. The extensive π-system of this compound, which spans both the perimidine and nitrophenyl moieties, gives rise to strong absorptions in the UV and visible regions. These absorptions are primarily due to π → π* transitions. The presence of nitrogen atoms with lone pairs also allows for n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands.

Studies on related perimidine compounds show multiple absorption bands. For instance, one perimidine ligand exhibited transitions at 315 nm, 380 nm, 418 nm, and 530 nm. nih.gov Another set of perimidine derivatives showed absorption bands in the regions of 333-335 nm and 474-487 nm. cu.edu.eg These transitions are attributed to the conjugated chromophore that extends across the molecule. The nitro group, being a powerful auxochrome and part of the conjugated system, significantly influences the position and intensity of these absorption bands. Specific emission (fluorescence) data for this compound is not prominently available in the reviewed literature, though many perimidine derivatives are known to be fluorescent.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

Predicted λmax (nm) Type of Transition
~310 - 340 π → π*
~380 - 490 π → π* (Intramolecular Charge Transfer)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. The aromatic form, this compound, has a molecular formula of C₁₇H₁₁N₃O₂. Its exact monoisotopic mass is approximately 289.0851 Da. The mass spectrum would show a prominent molecular ion peak (M⁺˙) at m/z 289.

The fragmentation pattern provides corroborating structural evidence. For nitroaromatic compounds, a characteristic fragmentation is the loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z 243, or the loss of nitrogen monoxide (NO, 30 Da) followed by carbon monoxide (CO, 28 Da). The stability of the perimidine ring system is generally high, but characteristic fragmentation of the fused ring system can also occur under electron ionization. Studies on related compounds note that derivatives containing nitro groups often exhibit higher stability and less intense fragmentation compared to other substituted analogues. rasayanjournal.co.in

Table 5: List of Chemical Compounds

Compound Name
This compound
2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine
2-(2-nitrophenyl)-2,3-dihydro-1H-perimidine
2-(3-Nitrophenyl)-2,3-dihydro-1H-perimidine
2-(p-tolyl)-2,3-dihydro-1H-perimidine
2-(4-Chlorophenyl)-2,3-dihydro-1H-perimidine
2-[N-(3-Nitrophenyl)-2-oxo-propanehydrazonoyl]-1H-perimidine
Carbon Monoxide

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecular systems due to its balance of accuracy and computational efficiency. For perimidine derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) is frequently employed to achieve reliable predictions.

Geometry Optimization: The first step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find its lowest energy conformation. This process calculates key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, studies on analogous compounds like 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP) have used the B3LYP/6-311G(d,p) level of theory to predict these parameters, which are then often compared with experimental X-ray diffraction data for validation. The agreement between calculated and experimental geometries for similar perimidine structures is generally high, confirming the suitability of the DFT method.

Vibrational Frequencies: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific spectral bands can be assigned to the stretching, bending, and wagging motions of particular functional groups within the molecule. For example, in studies of 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine (MPDP), DFT calculations helped assign the N-H and C-H stretching and bending modes, with the results showing good correlation with experimental FT-IR and FT-Raman spectra. This approach allows for a detailed understanding of the molecule's vibrational behavior.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily polarized, indicating a higher potential for intramolecular charge transfer (ICT).

Solvent Effects on Electronic and Spectroscopic Properties via Continuum Models

Following a comprehensive search of scientific literature, no specific computational studies detailing the solvent effects on the electronic and spectroscopic properties of 2-(2-nitrophenyl)-1H-perimidine using continuum models were found. While the application of continuum solvation models, such as the Polarizable Continuum Model (PCM) and its variants, in combination with Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) is a standard and powerful approach for investigating the solvatochromic behavior of molecules, specific data, research findings, and corresponding data tables for this compound are not available in the reviewed literature.

In a typical investigation of this nature, researchers would calculate various properties of the molecule in a range of solvents with different polarities. These calculations would elucidate how the solvent environment influences the molecule's electronic structure and, consequently, its absorption and emission spectra. Key parameters that would be analyzed include:

UV-Vis Absorption Spectra: Calculations would predict the maximum absorption wavelengths (λmax) in different solvents. A shift in λmax with changing solvent polarity (solvatochromism) would indicate changes in the energy gap between the ground and excited states. For instance, a bathochromic (red) shift suggests that the excited state is more polar than the ground state and is better stabilized by polar solvents. Conversely, a hypsochromic (blue) shift implies the ground state is more polar.

Electronic Transitions: TD-DFT calculations would identify the nature of the electronic transitions, such as n → π* or π → π*, and intramolecular charge transfer (ICT). The analysis would involve examining the molecular orbitals involved in these transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Dipole Moments: The dipole moments of the ground and excited states would be calculated. A larger dipole moment in the excited state compared to the ground state typically leads to positive solvatochromism (a red shift in absorption with increasing solvent polarity).

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO provides insights into the chemical reactivity and the electronic excitation energy. The solvent polarity can influence this gap, thereby affecting the spectroscopic properties.

Without specific research data for this compound, it is not possible to provide detailed findings or generate the requested data tables on how its electronic and spectroscopic properties are modulated by solvent effects as predicted by continuum models. Further experimental and computational research is required to characterize the solvatochromic properties of this specific compound.

Mechanistic Investigations of Perimidine Formation and Transformations

Elucidation of Reaction Mechanisms for Perimidine Ring Construction

The formation of the 1H-perimidine ring system, including that of 2-(2-nitrophenyl)-1H-perimidine, is most commonly achieved through the condensation of 1,8-diaminonaphthalene (B57835) (naphthalen-1,8-diamine) with a suitable carbonyl compound. In the case of this compound, the carbonyl source is 2-nitrobenzaldehyde. nih.govtubitak.gov.tr The reaction mechanism for this cyclocondensation has been described as a multi-step process. nih.gov

The general mechanistic pathway is initiated by the activation of the carbonyl carbon of the aldehyde, which can be facilitated by a catalyst or the solvent. nih.gov This activation enhances the electrophilicity of the carbonyl carbon, promoting a nucleophilic attack from one of the amino groups of 1,8-diaminonaphthalene. This initial attack leads to the formation of a carbinolamine intermediate, which subsequently dehydrates to form a Schiff base, also known as an imine intermediate. nih.gov

Following the formation of the Schiff base, the second amino group of the naphthalene (B1677914) backbone performs an intramolecular nucleophilic attack on the imine carbon. This step results in the formation of a cyclic intermediate. nih.gov The final step in the construction of the perimidine ring involves a 1,3-proton transfer, which leads to the aromatization of the heterocyclic ring and the formation of the stable 2-substituted-1H-perimidine product. nih.gov

This reaction is versatile and has been performed under various conditions, including using acid catalysts, metal catalysts, nanocatalysts, and even under catalyst-free conditions. nih.gov The synthesis of related 2,3-dihydro-1H-perimidines from 1,8-diaminonaphthalene and various aromatic aldehydes has been successfully carried out at room temperature in ethanol (B145695) using NaY zeolite as a catalyst. tubitak.gov.tr

Identification and Characterization of Reaction Intermediates and Transition States

The mechanistic pathway for perimidine synthesis involves several key intermediates. nih.gov The primary intermediates identified in the reaction between 1,8-diaminonaphthalene and an aldehyde are a Schiff base (imine) and a subsequent cyclic aminal-type intermediate. nih.gov

Schiff Base (Imine) Intermediate: This is formed after the initial condensation of one amino group of 1,8-diaminonaphthalene with the carbonyl group of 2-nitrobenzaldehyde, followed by the elimination of a water molecule. nih.gov

Cyclic Intermediate: An intramolecular nucleophilic attack by the remaining free amino group on the imine carbon atom generates a transient, non-aromatic cyclic intermediate. nih.gov This species then rearomatizes to the final perimidine product.

While specific spectroscopic or isolation data for the intermediates in the synthesis of this compound are not detailed in the provided literature, theoretical studies on similar heterocyclic formations offer insights. For instance, in the reaction of 1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine, computational analysis has been used to characterize the transition states and intermediates. mdpi.com These studies often use vibrational analysis to distinguish between transition states, which have a single imaginary frequency, and stable intermediates. mdpi.com Such computational approaches could theoretically be applied to map the energy profile of the this compound synthesis, detailing the geometries and energies of the transition states connecting the reactants, intermediates, and the final product.

The study of related reactions, such as the formation of nitrones from ketones with a 2-nitrophenyl group, also highlights the role of complex intermediates. In some cases, unexpected byproducts can provide clues to the reaction mechanism and the intermediates involved. researchgate.net

Catalytic Roles and Mechanistic Implications in Perimidine Synthesis

Catalysts play a crucial role in the synthesis of perimidines by increasing the reaction rate and often improving the yield. nih.gov The primary role of most catalysts in the condensation of 1,8-diaminonaphthalene with aldehydes is the activation of the carbonyl group, making it more susceptible to nucleophilic attack. nih.gov Various types of catalysts have been employed for perimidine synthesis, each with its own mechanistic implications.

Types of Catalysts in Perimidine Synthesis:

Catalyst TypeExample(s)Mechanistic RoleReference(s)
Solid Acid Catalysts NaY zeolite, Fe₃O₄/SO₃H@zeolite-YProvides acidic sites that protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity. Offers advantages like reusability and environmental friendliness. nih.govtubitak.gov.tr
Organocatalysts Squaric acid, Bis(oxalato)boric acid (HBOB)Acts as a Brønsted acid to activate the carbonyl group. HBOB has shown excellent catalytic efficiency in ethanol. nih.govresearchgate.net
Nanoparticle Catalysts SiO₂ nanoparticlesCan facilitate the reaction, sometimes under solvent-free conditions, providing high yields at ambient temperatures. nih.gov

The choice of catalyst and solvent can significantly influence the reaction conditions. For example, a magnetic nanocatalyst, Fe₃O₄/SO₃H@zeolite-Y, has been used for 2-aryl perimidine synthesis at room temperature across various solvents, demonstrating the catalyst's versatility and recyclability. nih.gov Similarly, bis(oxalato)boric acid (10 mol%) in refluxing ethanol provides high yields of 2,3-dihydro-1H-perimidines. nih.gov The use of SiO₂ nanoparticles has even enabled solvent-free synthesis via a grind-stone technique, highlighting a greener approach. nih.gov These examples underscore the importance of the catalyst in not only promoting the reaction but also in developing more sustainable and efficient synthetic protocols.

Kinetic Studies and Reaction Rate Analysis

While specific kinetic data for the formation of this compound is not extensively detailed in the surveyed literature, kinetic studies of analogous pyrimidine (B1678525) and related heterocyclic formations provide a general framework for understanding the reaction dynamics.

A kinetic study on the formation of pyrimidine thione from 2,6-dibenzylidenecyclohexanone (B188912) and thiourea (B124793) found the reaction to be a pseudo-first-order process, where the initial nucleophilic attack on the carbonyl group is the key step. koyauniversity.orgresearchgate.net From such studies, various kinetic parameters can be determined:

Rate Constants (k): Quantify the speed of the reaction.

Arrhenius Parameters (Activation Energy, Ea): Provide insight into the energy barrier of the reaction.

Thermodynamic Activation Parameters (ΔH‡, ΔS‡, ΔG‡): Describe the enthalpy, entropy, and Gibbs free energy changes in forming the transition state.

Advanced Chemical Interactions and Supramolecular Assemblies

Perimidine as a Ligand Scaffold in Coordination Chemistry

The perimidine nucleus is a versatile and compelling scaffold in the field of coordination chemistry. nih.gov As a fused, π-amphoteric tricyclic aromatic heterocycle, it possesses both π-electron excess and deficiency, which dictates its diverse reactivity. nih.gov The core structure contains two nitrogen atoms with lone pairs of electrons that can be donated to coordinate with metal ions, making perimidine derivatives effective ligands. mdpi.com The electron density from these nitrogen atoms can be transferred to the fused naphthalene (B1677914) ring, influencing the electronic properties of the entire system. mdpi.com

Perimidines have been successfully used to form stable complexes with a variety of transition metals, including palladium, ruthenium, cobalt, nickel, copper, and zinc. mdpi.comresearchgate.net The coordination typically occurs through one or both of the nitrogen atoms of the six-membered heterocyclic ring. The substituent at the 2-position of the perimidine ring plays a crucial role in modulating the electronic and steric properties of the ligand, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes. In the case of 2-(2-nitrophenyl)-1H-perimidine, the nitrophenyl group, being strongly electron-withdrawing, is expected to influence the electron density on the perimidine nitrogen atoms and potentially participate in secondary interactions within the coordination sphere.

Synthesis and Characterization of Metal-Perimidine Complexes

The synthesis of metal complexes involving perimidine-based ligands generally follows established coordination chemistry protocols. A common method involves the direct reaction of the perimidine ligand with a suitable metal salt in an appropriate solvent. For instance, the synthesis of palladium(II) complexes with a 2-substituted perimidine ligand has been achieved by reacting the ligand with a palladium salt. researchgate.net Similarly, complexes of copper(II), cobalt(II), and manganese(II) with a 2-(4-nitrophenyl)-substituted imidazole (B134444) ligand were synthesized by refluxing the ligand with the corresponding metal chloride salts in ethanol (B145695). ijddr.inijcce.ac.ir

The general procedure can be summarized as follows:

Dissolution of the this compound ligand in a suitable solvent, such as ethanol, methanol (B129727), or an acetone-water mixture. nih.gov

Addition of a solution of the metal salt (e.g., chlorides, nitrates, or sulfates) to the ligand solution.

The reaction mixture is typically stirred and may be heated under reflux for a period ranging from minutes to several hours to facilitate complex formation. nih.govjocpr.com

Upon cooling, the resulting metal complex often precipitates out of the solution and can be collected by filtration, washed with a suitable solvent, and dried. jocpr.com

Characterization of these newly synthesized complexes is crucial to confirm their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Table 1: Common Techniques for Characterization of Metal-Perimidine Complexes

Technique Purpose Key Observables
Elemental Analysis (C,H,N) To determine the empirical formula and confirm the stoichiometry of the ligand to metal ratio. Percentage composition of elements matching the proposed formula. ijcce.ac.ir
FT-IR Spectroscopy To identify the coordination sites of the ligand. A shift in the stretching frequency of key functional groups (e.g., C=N, N-H) upon coordination to the metal ion. Appearance of new bands corresponding to metal-nitrogen (M-N) bonds. rjlbpcs.com
UV-Visible Spectroscopy To study the electronic transitions and geometry of the complex. Absorption bands corresponding to ligand-to-metal or metal-to-ligand charge transfer and d-d transitions.
¹H and ¹³C NMR Spectroscopy To elucidate the structure of diamagnetic complexes in solution. Shifts in the resonance of protons and carbons near the coordination site compared to the free ligand. researchgate.net
Mass Spectrometry (ESI-MS) To confirm the molecular weight of the complex. A peak corresponding to the molecular ion of the complex. researchgate.net

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional molecular structure in the solid state. | Bond lengths, bond angles, coordination geometry, and intermolecular interactions. mdpi.com |

Investigations into Supramolecular Architectures Involving Perimidine Derivatives

The study of supramolecular architecture focuses on how molecules organize and pack in the solid state through non-covalent interactions. In perimidine derivatives, interactions such as hydrogen bonding and π–π stacking are significant driving forces for self-assembly. nih.gov

In the crystal structure of 2-(pyridin-2-yl)-1H-perimidine, molecules are assembled through a combination of π–π and C—H⋯π interactions. nih.gov For derivatives containing an N-H group, such as this compound, intermolecular hydrogen bonds of the N-H···N or N-H···O type are expected to play a major role in stabilizing the crystal lattice. mdpi.commdpi.com

Host-Guest Interactions and Recognition Studies of Perimidine Compounds

Host-guest chemistry involves the design of host molecules that can selectively bind to specific guest molecules or ions. While specific host-guest studies involving this compound are not extensively documented, the perimidine framework possesses features that make it a promising candidate for molecular recognition applications. nih.gov Perimidine derivatives have been explored as fluorescent chemosensors, for example, for the detection of Cu²⁺ ions. mdpi.com

The formation of a host-guest complex relies on non-covalent interactions between the host and the guest. nih.gov The binding event can be monitored through changes in physical properties, such as fluorescence or UV-visible absorption. mdpi.com In the context of this compound, the combination of the electron-rich perimidine system and the electron-poor nitrophenyl ring could create a unique binding pocket. The nitrogen atoms of the perimidine could act as binding sites for metal cations, while the nitro group could interact with electron-rich guests. The quantification and characterization of such host-guest interactions can be performed using techniques like UV-visible titration, fluorescence spectroscopy, and isothermal titration calorimetry (ITC) to determine the stoichiometry and binding affinity of the complex. mdpi.com

Q & A

Q. What are the challenges in interpreting π-π interactions in perimidine derivatives lacking aromatic stacking?

  • Methodological Answer :
  • Use CrystalExplorer to calculate interaction energies (e.g., -5 to -10 kJ/mol for weak π-π) and compare with hydrogen-bonding contributions .
  • Synthesize methyl-substituted analogs (e.g., 1-methyl-perimidine) to sterically hinder stacking and isolate C–H···O/N effects .
  • Employ variable-temperature XRD to assess thermal dependency of packing motifs .

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